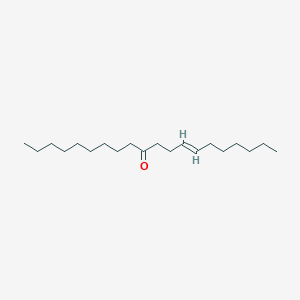

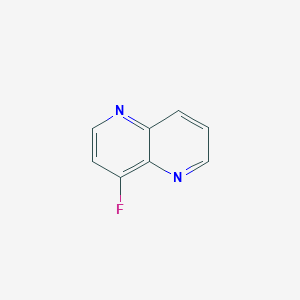

![molecular formula C7H11N3 B12288080 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12288080.png)

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 5,6,7,8-tétrahydro-4H-pyrazolo[1,5-a][1,4]diazépine est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la conception de médicaments. Ce composé présente un système cyclique fusionné unique qui combine un cycle pyrazole avec un cycle diazépine, ce qui en fait un échafaudage précieux pour le développement de diverses molécules pharmacologiquement actives .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 5,6,7,8-tétrahydro-4H-pyrazolo[1,5-a][1,4]diazépine implique généralement l'alkylation du 3,5-dicarboxylate de méthyle pyrazole disponible dans le commerce avec la 3-bromo-N-Boc propylamine. Le dérivé résultant subit une cyclisation concomitante lors de la déprotection du groupe protecteur Boc pour donner le squelette pyrazolo-diazépine. La réduction sélective de la lactame est réalisée à l'aide de borane, et l'amine résultante est protégée à l'aide d'un groupe protecteur tert-butyloxycarbonyle .

Méthodes de production industrielle

L'utilisation de matières premières disponibles dans le commerce et de conditions réactionnelles simples suggère que la production à grande échelle pourrait être réalisable avec une optimisation appropriée .

Analyse Des Réactions Chimiques

Types de réactions

La 5,6,7,8-tétrahydro-4H-pyrazolo[1,5-a][1,4]diazépine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour introduire des groupes fonctionnels ou modifier ceux existants.

Réduction : La réduction sélective de la lactame en amine est une étape clé de sa synthèse.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés.

Réduction : Le borane est utilisé pour la réduction sélective de la lactame.

Substitution : Les arylations de Buchwald et de Chan nécessitent généralement des catalyseurs au palladium et des ligands appropriés.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la 5,6,7,8-tétrahydro-4H-pyrazolo[1,5-a][1,4]diazépine, qui peuvent être explorés plus avant pour leurs propriétés pharmacologiques .

Applications de recherche scientifique

Chimie : Le composé sert d'échafaudage précieux pour la synthèse de nouvelles molécules présentant une activité biologique potentielle.

Biologie : Il est utilisé dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs en raison de sa structure unique.

Mécanisme d'action

Le mécanisme d'action de la 5,6,7,8-tétrahydro-4H-pyrazolo[1,5-a][1,4]diazépine implique son interaction avec des cibles moléculaires spécifiques, telles que les kinases. La structure unique du composé lui permet de se lier aux sites actifs de ces enzymes, inhibant leur activité et exerçant ainsi ses effets pharmacologiques. Les voies impliquées dans son mécanisme d'action sont encore à l'étude, mais son potentiel en tant qu'inhibiteur de kinase souligne son importance en chimie médicinale .

Applications De Recherche Scientifique

Chemistry: The compound serves as a valuable scaffold for the synthesis of novel molecules with potential biological activity.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

Mécanisme D'action

The mechanism of action of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as kinases. The compound’s unique structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby exerting its pharmacological effects. The pathways involved in its mechanism of action are still under investigation, but its potential as a kinase inhibitor highlights its significance in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Composés similaires

4,5,6,7-tétrahydro-pyrazolo[1,5-a]pyrazine : Un autre composé hétérocyclique présentant un système cyclique fusionné similaire.

1,2,4-triazolo[4,3-a][1,4]diazépine : Un composé avec un cycle triazole fusionné à un cycle diazépine.

Unicité

La 5,6,7,8-tétrahydro-4H-pyrazolo[1,5-a][1,4]diazépine se distingue par sa fusion cyclique spécifique et le pharmacophore qui en résulte, ce qui offre des possibilités uniques pour la conception et le développement de médicaments. Sa capacité à subir diverses modifications chimiques et son potentiel en tant qu'inhibiteur de kinase la distinguent encore davantage des composés similaires .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-8-6-7-2-4-9-10(7)5-1/h2,4,8H,1,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYKOBVKGFBQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC=NN2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B12288005.png)

![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B12288011.png)

![1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)

![(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)

![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)

![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)

![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12288084.png)